Nvp cxcr2 20

Vue d'ensemble

Description

NVP CXCR2 20 is a selective antagonist of the C-X-C chemokine receptor type 2 (CXCR2). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neuropathic pain. CXCR2 is a receptor involved in the chemotaxis of neutrophils and plays a crucial role in inflammatory responses. By blocking this receptor, this compound can modulate pain pathways and reduce inflammation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of NVP CXCR2 20 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its selectivity and potency. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for such compounds typically involve:

- Formation of the core heterocyclic structure through cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Purification using chromatographic techniques to achieve high purity.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

- Use of automated reactors for precise control of reaction parameters.

- Implementation of continuous flow chemistry for efficient production.

- Rigorous quality control measures to ensure consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: NVP CXCR2 20 primarily undergoes substitution reactions during its synthesis. It may also participate in:

- Oxidation reactions to introduce or modify functional groups.

- Reduction reactions to achieve specific oxidation states of the compound.

Common Reagents and Conditions:

- Substitution reactions often use halogenated precursors and nucleophiles under basic or acidic conditions.

- Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide.

- Reduction reactions typically use hydrogen gas with a metal catalyst or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions are intermediates that lead to the final structure of this compound. Each step is carefully monitored to ensure the desired modifications are achieved without unwanted side reactions .

Applications De Recherche Scientifique

NVP CXCR2 20 is a selective and potent antagonist of the CXCR2 receptor, exhibiting an IC50 of 40 nM and selectivity over 49 other GPCRs . Research suggests it has potential therapeutic applications, particularly in the treatment of neuropathic pain .

Scientific Research Applications

- Neuropathic Pain Treatment this compound has demonstrated the ability to alleviate neuropathic pain symptoms in animal models . Intrathecal administration of this compound attenuated neuropathic pain symptoms and CXCL3 expression after chronic constriction injury (CCI) in mice . In naive mice, it prevented CXCL3-induced hypersensitivity .

- CXCR2 Antagonist this compound is a potent and selective CXCR2 antagonist . Studies show that it can prevent and reverse peripheral neuropathy .

- Analgesic Effects this compound induced analgesic effects after intraperitoneal administration .

Animal Studies and Data

- Single Intrathecal Administration: A single intrathecal administration of this compound at concentrations of 10, 20, and 30 μg/5 μl was performed on CCI-exposed rats seven days post-injury . Higher doses (20 and 30 μg/5 μl) showed significant analgesic effects at 2, 4, and 6 hours after injection, as measured by cold plate and von Frey tests .

- Repeated Intrathecal Administration: Repeated intrathecal administration of this compound at a concentration of 10 μg/5 μl had analgesic effects in CCI-treated rats . this compound reduced mechanical and thermal hypersensitivity at 120 and 125 minutes after the last injection on day 2 after CCI . On day 7 after CCI, this compound also diminished mechanical and thermal hypersensitivity at 125 minutes after the last injection .

- Effects on Protein Levels: In the spinal cords of vehicle- and NVP-treated CCI-exposed rats, the level of the CXCR2 protein remained unchanged compared with that in the spinal cords of naive rats . this compound significantly attenuated CXCL3 protein expression to the level of control .

Effects on Chemokine and Cytokine Levels

Mécanisme D'action

NVP CXCR2 20 exerts its effects by selectively binding to the CXCR2 receptor, thereby blocking the interaction between the receptor and its ligands, such as CXCL1, CXCL2, and CXCL3. This inhibition prevents the downstream signaling pathways that lead to inflammation and pain. Key pathways involved include:

PI3K/AKT Pathway: Promotes cell survival and proliferation.

ERK Pathway: Involved in cell differentiation and response to stress.

Comparaison Avec Des Composés Similaires

NBI-74330: Another CXCR2 antagonist with similar applications in pain management.

SX-682: A known CXCR2 inhibitor used in cancer research.

Uniqueness: NVP CXCR2 20 is unique due to its high selectivity for CXCR2 and its potent effects in reducing neuropathic pain without significantly affecting other receptors. This specificity makes it a valuable tool in both research and potential therapeutic applications .

Activité Biologique

NVP-CXCR2-20 is a selective antagonist of the chemokine receptor CXCR2, which plays a significant role in various biological processes, particularly in nociception and neuroinflammation. This article provides an overview of the biological activity of NVP-CXCR2-20 based on recent research findings, including its effects on pain modulation and inflammatory responses.

Overview of CXCR2

CXCR2 is a G-protein coupled receptor that mediates the effects of several chemokines, including CXCL1, CXCL2, and CXCL3. It is primarily involved in the recruitment of neutrophils during inflammatory responses and has been implicated in various pathological conditions, including neuropathic pain and cancer.

NVP-CXCR2-20 exhibits potent antagonistic activity against CXCR2 with an IC50 value of approximately 40 nM, demonstrating selectivity over a broad range of other G-protein coupled receptors (GPCRs) . The compound has been shown to inhibit the signaling pathways activated by its ligands, thereby reducing the associated biological effects.

Effects on Pain Modulation

Research indicates that NVP-CXCR2-20 is effective in attenuating neuropathic pain symptoms. In studies involving chronic constriction injury (CCI) models, both single and repeated intrathecal administrations of NVP-CXCR2-20 resulted in significant reductions in mechanical and thermal hypersensitivity .

Key Findings:

- Analgesic Effects : NVP-CXCR2-20 significantly decreased levels of pro-inflammatory cytokines such as IL-1β and IL-18 in spinal cord tissues after CCI, suggesting its potential to modulate neuroinflammatory responses .

- Reduction of Chemokine Levels : The administration of NVP-CXCR2-20 led to decreased mRNA levels of several chemokines, including CCL2 and CCL7, indicating its role in dampening inflammatory signaling .

Case Studies

Several case studies have been conducted to evaluate the efficacy of NVP-CXCR2-20 in animal models:

- Chronic Constriction Injury Model :

- Inflammation Models :

Data Summary

The following table summarizes the key research findings related to the biological activity of NVP-CXCR2-20:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Pain Modulation | Intrathecal administration in CCI models | Reduced mechanical and thermal hypersensitivity |

| Cytokine Expression | LPS stimulation in microglial cultures | Decreased IL-1β and IL-18 mRNA levels |

| Chemokine Levels | mRNA analysis post-treatment | Reduced levels of CCL2, CCL6, CCL7 |

Propriétés

IUPAC Name |

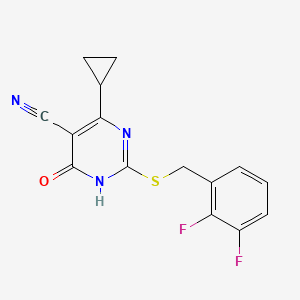

4-cyclopropyl-2-[(2,3-difluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3OS/c16-11-3-1-2-9(12(11)17)7-22-15-19-13(8-4-5-8)10(6-18)14(21)20-15/h1-3,8H,4-5,7H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHZYKZFEBRXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=O)NC(=N2)SCC3=C(C(=CC=C3)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.